2,6-Bis(1H-2-imidazolyl)pyridine
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Description
2,6-Bis(1H-2-imidazolyl)pyridine is a chemical compound with the molecular formula C11H9N5 . It is a tridentate nitrogen donor ligand and has been used in various chemical and biological applications .
Synthesis Analysis
The synthesis of 2,6-Bis(1H-2-imidazolyl)pyridine-related compounds has been reported in the literature. For example, the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate affords 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine .Molecular Structure Analysis
The molecular structure of 2,6-Bis(1H-2-imidazolyl)pyridine has been studied using various spectroscopy methods, including UV-Vis (diffuse reflectance), infrared, extended X-ray absorption fine structure (EXAFS), and Mössbauer spectroscopy, as well as X-ray diffraction .Chemical Reactions Analysis
2,6-Bis(1H-2-imidazolyl)pyridine has been used as a ligand in the synthesis of iron(II) chloride complex . It is also reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Bis(1H-2-imidazolyl)pyridine include a density of 1.4±0.1 g/cm3, boiling point of 625.0±40.0 °C at 760 mmHg, vapour pressure of 0.0±1.8 mmHg at 25°C, and enthalpy of vaporization of 89.2±3.0 kJ/mol .Safety And Hazards
Future Directions
While specific future directions for 2,6-Bis(1H-2-imidazolyl)pyridine are not explicitly mentioned in the retrieved sources, the ongoing research into its potential uses, such as its role in the synthesis of coordination compounds , suggests that there are many possibilities for future exploration in this area.
properties
IUPAC Name |
2,6-bis(1H-imidazol-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-7H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXXESJEYWZJDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=CN2)C3=NC=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477716 |
Source
|
Record name | Pyridine, 2,6-di-1H-imidazol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(1H-2-imidazolyl)pyridine | |
CAS RN |
151674-75-8 |
Source
|
Record name | Pyridine, 2,6-di-1H-imidazol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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